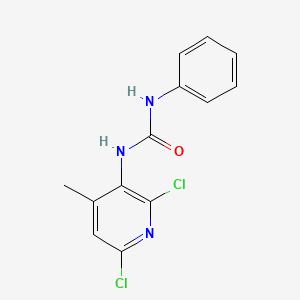![molecular formula C19H19NO4 B5505736 2-[3-(1,3-苯并二氧杂环-5-基)丙酰]-1,2,3,4-四氢异喹啉-4-醇](/img/structure/B5505736.png)
2-[3-(1,3-苯并二氧杂环-5-基)丙酰]-1,2,3,4-四氢异喹啉-4-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Tetrahydroisoquinoline derivatives can be synthesized through various chemical reactions, including condensation and cyclization processes. For example, one study discusses the synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives from 1,2,3,4-tetrahydroisoquinoline, prepared from benzoic acid in a few steps, indicating a versatile approach to tetrahydroisoquinoline synthesis (Rao et al., 2020).
Molecular Structure Analysis
X-ray diffraction analysis and quantum-chemical calculations are common methods for analyzing the molecular structure of tetrahydroisoquinoline derivatives. These techniques provide detailed insights into the atomic arrangement and electronic structure of the molecules (Sokol et al., 2002).
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives undergo various chemical reactions, including nucleophilic addition and arylation. For instance, a study describes the facile synthesis of products through a simple nucleophilic addition reaction between aryl Grignard reagents and iminium cations generated in situ by DDQ oxidation of tetrahydroisoquinolines under mild conditions (Muramatsu et al., 2013).
Physical Properties Analysis
The synthesis and structural determination of tetrahydroisoquinoline derivatives involve advanced spectral data, such as 1H NMR, 13C NMR, and LCMS, which are crucial for understanding their physical properties. Elemental analysis further confirms the chemical structures and physical properties (Rao et al., 2020).
Chemical Properties Analysis
The chemical properties of tetrahydroisoquinoline derivatives, such as reactivity and stability, are often studied through their reactions and interaction with other chemical entities. The organocatalytic enantioselective Pictet-Spengler approach to synthesizing biologically relevant tetrahydroisoquinoline alkaloids demonstrates the utility of these compounds in complex chemical syntheses (Ruiz-Olalla et al., 2015).
科学研究应用
在癌症和中枢神经系统疾病中的治疗应用
1,2,3,4-四氢异喹啉衍生物,包括与 2-[3-(1,3-苯并二氧杂环-5-基)丙酰]-1,2,3,4-四氢异喹啉-4-醇 在结构上相关的化合物,因其在各个医学领域的治疗潜力而备受关注。这些化合物被认为是“特权支架”,从最初与神经毒性的关联演变为探索其对帕金森病的保护作用和抗癌特性。FDA 批准曲贝替定用于软组织肉瘤突显了这些衍生物在抗癌药物发现中的重要性。研究表明,它们对包括癌症、疟疾和中枢神经系统疾病在内的一系列疾病具有潜力,突出了它们的多功能性和新药开发的范围 (Singh & Shah, 2017).
异喹啉衍生物的药理学重要性
异喹啉衍生物表现出广泛的生物活性,具有药理学意义。这些化合物来源于天然氨基酸酪氨酸,因其抗菌、抗肿瘤、抗糖尿病和抗炎等作用而受到研究。对异喹啉衍生物的全面综述强调了它们在解决各种健康状况中的潜力,支持对其在现代治疗学中使用的进一步研究 (Danao et al., 2021).
在神经变性和神经肌肉阻滞逆转中的作用
与四氢异喹啉在结构上相似的 MPP+ 及其类似物等化合物作用于线粒体,并与神经变性有关,特别是在帕金森病等疾病中。这些研究突出了这些化合物的双重性质,它们对电子传递链复合物 I 的抑制作用既可以诱导疾病症状,也可以缓解疾病症状,具体取决于它们的具体特性和应用 (Kotake & Ohta, 2003).
此外,新型神经肌肉阻滞剂及其拮抗剂的开发是四氢异喹啉衍生物可能产生影响的临床药理学领域。对与该化学类别相关的甘库溴铵和 CW002 等化合物的研究为在麻醉期间更安全、更有效地管理神经肌肉阻滞开辟了新的途径,展示了四氢异喹啉衍生物在改善临床结果方面的潜力 (Heerdt, Sunaga, & Savarese, 2015).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-16-11-20(10-14-3-1-2-4-15(14)16)19(22)8-6-13-5-7-17-18(9-13)24-12-23-17/h1-5,7,9,16,21H,6,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKCJQQWUHPQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=O)CCC3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1,3-Benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B5505654.png)
![4-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5505662.png)
![1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5505667.png)

![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5505683.png)

![2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B5505692.png)
![8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5505697.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505700.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5505726.png)
![N-1,3-benzodioxol-5-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5505740.png)

![(1S*,5R*)-3-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5505748.png)
